molecular formula C16H13N3O4S2 B2642581 (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 886923-20-2

(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2642581
CAS No.: 886923-20-2
M. Wt: 375.42
InChI Key: RIQKWGAQVDJOKY-CMDGGOBGSA-N
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Description

The compound (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methanesulfonylphenyl group at position 5 and an α,β-unsaturated enamide moiety bearing a thiophen-2-yl group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities . The methanesulfonyl (mesyl) group enhances solubility and may participate in sulfonyl-π interactions in biological targets, while the thiophene moiety contributes to aromatic stacking and electronic modulation .

Synthetic routes for analogous 1,3,4-oxadiazoles typically involve cyclization of hydrazides with carbon disulfide under basic conditions (e.g., KOH/EtOH reflux) , followed by coupling reactions. For example, outlines a protocol using N2H4·H2O in methanol under reflux to form oxadiazole intermediates, which are then functionalized via nucleophilic substitution or amidation .

Properties

IUPAC Name

(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S2/c1-25(21,22)13-7-3-2-6-12(13)15-18-19-16(23-15)17-14(20)9-8-11-5-4-10-24-11/h2-10H,1H3,(H,17,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQKWGAQVDJOKY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple stepsThe final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce various reduced derivatives .

Scientific Research Applications

(2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

The target compound’s structural analogues can be categorized by their core heterocycles (e.g., oxadiazole, thiadiazole, thiazole) and substituent patterns. Key examples include:

Key Observations:
  • Core Heterocycles : The 1,3,4-oxadiazole in the target compound offers superior metabolic stability compared to 1,3,4-thiadiazoles (), which are more lipophilic but prone to oxidation . Thiazole-pyridine hybrids () combine nitrogen-rich cores for enhanced hydrogen bonding .
  • Substituent Effects : The mesyl group in the target compound improves aqueous solubility relative to chloro () or methoxy () substituents. Thiophene’s electron-rich nature may enhance charge-transfer interactions compared to phenyl groups .

Biological Activity

The compound (2E)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule that exhibits significant potential for various biological activities. Its structural features suggest interactions with multiple biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features a prop-2-enamide backbone linked to a 1,3,4-oxadiazole and a thiophene moiety. The presence of these functional groups is crucial for its reactivity and biological activity.

FeatureDescription
BackboneProp-2-enamide
Functional Groups1,3,4-Oxadiazole, Thiophene
SubstituentsMethanesulfonyl group on phenyl ring

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : The oxadiazole and thiophene rings may interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
  • Antimicrobial Activity : Compounds containing oxadiazole and thiophene rings have shown antimicrobial properties in various studies. The structural features allow for effective binding to microbial targets.
  • Anticancer Properties : Similar compounds have demonstrated anticancer effects through apoptosis induction and cell cycle arrest in cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.

Antimicrobial Activity

Research has shown that compounds with oxadiazole and thiophene structures exhibit significant antimicrobial activity against various pathogens. For instance:

  • Study Findings : A study reported that derivatives of oxadiazole demonstrated strong inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Compounds similar to this compound have been evaluated for their anticancer properties:

  • Case Study : A recent investigation highlighted that oxadiazole derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

The synthesis of this compound involves multi-step reactions that require careful optimization to enhance yield and purity. Key synthetic methods include:

  • Formation of Oxadiazole Ring : Utilizing appropriate reagents to form the oxadiazole moiety.
  • Coupling Reactions : Employing coupling agents to link the thiophene and prop-2-enamide components.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves three steps: (1) formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives, (2) sulfonylation at the oxadiazole-2-yl position using methanesulfonyl chloride, and (3) coupling with a thiophene-containing enamide precursor via a Heck or Wittig reaction.
  • Optimization Tips :

  • Use anhydrous DMF as a solvent for sulfonylation to minimize side reactions .

  • Catalyze coupling reactions with Pd(OAc)₂ and triphenylphosphine to improve regioselectivity .

  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography .

    StepReagents/ConditionsYield RangeKey Challenges
    Oxadiazole formationThiosemicarbazide, POCl₃, 90°C60–70%Control exothermic reactions
    SulfonylationMethanesulfonyl chloride, Et₃N, DMF, 0°C→RT75–85%Avoid hydrolysis of sulfonyl group
    Enamide couplingPd(OAc)₂, PPh₃, DMF, 80°C50–65%Stereochemical control of (2E)-configuration

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical spectral markers should be prioritized?

  • 1H/13C NMR : Prioritize signals for the α,β-unsaturated enamide (δ 6.8–7.2 ppm for vinyl protons; 165–170 ppm for carbonyl carbons) and oxadiazole C=N (δ 150–155 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O stretch at 1650–1700 cm⁻¹) groups .
  • Mass Spectrometry : Use HRMS-ESI to verify molecular ion [M+H]⁺ and isotopic patterns for sulfur atoms .

Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution or oxidation reactions?

  • The electron-withdrawing methanesulfonyl group enhances electrophilicity at the oxadiazole ring, making it susceptible to nucleophilic attack (e.g., by amines or thiols) at the C-5 position .
  • The α,β-unsaturated enamide is prone to oxidation (e.g., with mCPBA) to form epoxides or diols, which can alter bioactivity .

Advanced Research Questions

Q. How can substituent variations (e.g., thiophene vs. furan) modulate the compound’s bioactivity, and what computational tools predict these effects?

  • Structure-Activity Relationship (SAR) : Replace the thiophen-2-yl group with furan-2-yl to assess changes in π-π stacking with biological targets. Use DFT calculations (B3LYP/6-31G*) to compare electronic profiles .
  • Experimental Validation : Test analogs in enzyme inhibition assays (e.g., COX-2 or EGFR kinase) and correlate with computed electrostatic potential maps .
SubstituentIC₅₀ (EGFR Kinase)LogPBinding Energy (kcal/mol)
Thiophen-2-yl12.3 µM2.8-9.2
Furan-2-yl18.7 µM2.1-7.6
Phenyl>50 µM3.5-5.3

Q. What experimental strategies resolve contradictions between in vitro bioactivity data and computational predictions?

  • Case Study : If molecular docking predicts strong binding to a kinase but in vitro assays show weak inhibition:

Validate target engagement via SPR or ITC to measure binding affinity .

Check cellular permeability using Caco-2 assays; poor permeability may explain discrepancies .

Perform metabolomic profiling to identify off-target interactions .

Q. How can the compound’s stability under physiological conditions be improved without compromising activity?

  • Strategies :

  • Introduce electron-donating groups (e.g., -OCH₃) on the phenyl ring to reduce sulfonyl group hydrolysis .
  • Encapsulate in PEGylated liposomes to enhance plasma half-life .
    • Analytical Methods : Use HPLC-MS to track degradation products in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity, given its structural complexity?

  • Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing; monitor plasma levels via LC-MS/MS. Expect low oral bioavailability (<20%) due to high logP (~3.0) .
  • Toxicity : Conduct acute toxicity studies in zebrafish embryos (LC₅₀ determination) and subchronic dosing in mice (28 days) with histopathological analysis .

Data Contradiction Analysis

Q. Conflicting reports on anticancer activity: How to design experiments to clarify mechanisms?

  • Hypothesis Testing :

  • If apoptosis assays (Annexin V/PI) are inconsistent, use live-cell imaging to track real-time caspase activation .
  • Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cancer cells to identify dysregulated pathways .

Q. Discrepancies in reported IC₅₀ values across studies: How to standardize assays?

  • Recommendations :

  • Use a common cell line (e.g., MCF-7 or A549) and culture conditions (10% FBS, 37°C, 5% CO₂).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability via MTT/WST-1 assays .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in .
  • Analytical Workflows : NMR/IR/MS guidelines from .
  • Computational Tools : Molecular docking (AutoDock Vina) and DFT (Gaussian 16) protocols in .

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